Product packaging for 4-Chloro-2,6-difluorobenzaldehyde(Cat. No.:CAS No. 252004-45-8)

4-Chloro-2,6-difluorobenzaldehyde

Cat. No.: B1586149
CAS No.: 252004-45-8
M. Wt: 176.55 g/mol
InChI Key: GTTVSBCPMJQRSP-UHFFFAOYSA-N
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Description

Contextual Significance of Fluorinated and Chlorinated Benzaldehydes in Organic Synthesis and Medicinal Chemistry Research

Halogenated benzaldehyde (B42025) derivatives, specifically those containing fluorine and chlorine atoms, are cornerstone molecules in the realms of organic synthesis and medicinal chemistry. The strategic incorporation of halogens into the benzaldehyde scaffold imparts unique physicochemical properties that researchers can exploit to fine-tune molecular behavior.

Fluorine, owing to its high electronegativity and small size, is widely used in medicinal chemistry to enhance a molecule's metabolic stability, potency, and membrane permeability. acs.orgnih.gov Introducing fluorine can block metabolically vulnerable sites on a drug candidate, modulate the acidity (pKa) and lipophilicity of a molecule, and influence its conformation to improve binding affinity with target proteins. acs.orgnih.gov The C-F bond is exceptionally strong, which often enhances the thermal and chemical stability of the compound. acs.org Furthermore, the fluorine isotope ¹⁸F is a positron emitter, making it invaluable for developing radiotracers for Positron Emission Tomography (PET) imaging in drug discovery and diagnostics. nih.gov

Chlorinated benzaldehydes serve as versatile intermediates in organic synthesis. orgsyn.orgorgsyn.org They are readily prepared through various methods, including the direct chlorination of toluene (B28343) followed by hydrolysis or the oxidation of the corresponding benzyl (B1604629) alcohol. wikipedia.orgorgsyn.org The chlorine atom can act as a directing group in electrophilic aromatic substitution reactions and can be displaced by other functional groups through nucleophilic aromatic substitution, providing a gateway to a wide array of more complex molecules. acs.org The presence of chlorine can influence the electronic properties of the aromatic ring, affecting the reactivity of the aldehyde group and enabling selective transformations at other positions on the ring.

The combined presence of both fluorine and chlorine atoms on a benzaldehyde ring creates a unique chemical entity with a distinct reactivity profile. The interplay between the electron-withdrawing effects of both halogens can significantly impact the chemical behavior of the molecule, making these compounds highly valuable for constructing novel pharmaceuticals and advanced materials.

Overview of 4-Chloro-2,6-difluorobenzaldehyde as a Versatile Synthetic Building Block in Advanced Organic Synthesis

Among the diverse class of halogenated benzaldehydes, this compound stands out as a particularly useful and versatile synthetic building block. Its structure, featuring a chlorine atom at the para-position and two fluorine atoms ortho to the aldehyde group, provides a unique combination of steric and electronic properties.

This trifunctional scaffold allows for a range of chemical manipulations. The aldehyde group can undergo standard transformations such as oxidation to a carboxylic acid (forming 4-Chloro-2,6-difluorobenzoic acid), reduction to an alcohol, or participation in condensation and coupling reactions to build more complex molecular architectures. wikipedia.org The fluorine atoms enhance the electrophilicity of the aromatic ring and can influence the conformation of molecules derived from it, a key consideration in drug design. nih.gov The chlorine atom, being in an activated position, can potentially be substituted under specific reaction conditions, further expanding its synthetic utility.

The synthesis of difluorobenzaldehydes can be achieved by the halogen-exchange reaction of the corresponding dichlorobenzaldehydes with an alkali metal fluoride (B91410) in a dipolar aprotic solvent. google.comgoogle.com This process highlights the industrial pathway for accessing such valuable fluorinated intermediates.

While direct research findings on this compound are specific, the utility of its derivatives underscores its importance. For instance, the corresponding carboxylic acid, 4-Chloro-2,6-difluorobenzoic acid, is a known reactant in the preparation of substituted heterobicyclic derivatives that act as inhibitors for Bruton's tyrosine kinase (BTK), a significant target in cancer and immunology research. chemdad.com This implies that this compound is a critical precursor in the synthesis of these high-value pharmaceutical compounds.

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₃ClF₂O nih.govsigmaaldrich.comscbt.com
Molecular Weight 176.55 g/mol sigmaaldrich.comscbt.com
CAS Number 252004-45-8 sigmaaldrich.comscbt.com
Appearance Solid sigmaaldrich.com
Melting Point 68-73 °C sigmaaldrich.com
IUPAC Name This compound nih.gov

The unique substitution pattern of this compound makes it an attractive starting material for creating libraries of compounds for screening in drug discovery and for developing new agrochemicals and materials with specific, tailored properties. Its role as a key intermediate ensures its continued relevance in advanced organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3ClF2O B1586149 4-Chloro-2,6-difluorobenzaldehyde CAS No. 252004-45-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2,6-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTVSBCPMJQRSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C=O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378511
Record name 4-Chloro-2,6-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252004-45-8
Record name 4-Chloro-2,6-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-2,6-DIFLUOROBENZALDEHYDE
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Reactivity and Reaction Pathways of 4 Chloro 2,6 Difluorobenzaldehyde

Reactivity of the Aldehyde Functionality in Substituted Benzaldehydes

The aldehyde group is a primary site for a variety of chemical transformations, including condensation, reduction, olefination, and imine formation. The presence of electron-withdrawing fluorine atoms is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The electrophilic carbonyl carbon of 4-Chloro-2,6-difluorobenzaldehyde readily participates in condensation reactions with various nucleophiles.

C-H Compounds (Knoevenagel Condensation): In the Knoevenagel condensation, the aldehyde reacts with compounds possessing active methylene (B1212753) groups (C-H nucleophiles) in the presence of a basic catalyst. sigmaaldrich.com This reaction typically proceeds through a nucleophilic addition followed by dehydration to yield a new carbon-carbon double bond. sigmaaldrich.com For this compound, this reaction provides a route to synthesize various α,β-unsaturated compounds. While catalyst-free methods have been explored, they often require harsh temperatures. rsc.org The general scheme involves the reaction with an active methylene compound like malononitrile (B47326) or a malonic ester, catalyzed by a weak base such as piperidine (B6355638) or an aminocatalyst. sigmaaldrich.comnih.gov

N-H Compounds (Imine Formation): The reaction with primary amines (N-H nucleophiles) leads to the formation of imines, also known as Schiff bases. This condensation is a reversible reaction that typically requires the removal of water to drive the equilibrium towards the product. nih.gov The reaction can be catalyzed by acids.

S-H Compounds (Thiazolidinedione Formation): this compound can react with compounds containing both N-H and S-H nucleophilic centers. A key example is the synthesis of thiazolidinedione (TZD) derivatives. The initial step often involves the Knoevenagel condensation of the aldehyde with a 2,4-thiazolidinedione (B21345) core. derpharmachemica.com The synthesis of the TZD core itself can start from thiourea (B124793) (an S-H and N-H containing molecule) and a chloroacetic acid. derpharmachemica.comnih.gov The resulting 5-substituted-2,4-thiazolidinediones are a class of compounds investigated for various biological activities. derpharmachemica.com

Table 1: Examples of Condensation Reactions

Nucleophile Type Example Nucleophile Reaction Type Product Type
C-H Malononitrile Knoevenagel Condensation (4-Chloro-2,6-difluorobenzylidene)malononitrile
N-H Aniline (B41778) Imine Formation N-(4-Chloro-2,6-difluorobenzylidene)aniline
S-H / N-H 2,4-Thiazolidinedione Knoevenagel Condensation 5-(4-Chloro-2,6-difluorobenzylidene)-2,4-thiazolidinedione

The aldehyde group of this compound can be selectively reduced to a primary alcohol, yielding (4-Chloro-2,6-difluorophenyl)methanol. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation due to its mild nature and high selectivity for aldehydes and ketones. rsc.org The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature. rsc.org The hydride from NaBH₄ attacks the electrophilic carbonyl carbon, and subsequent workup with water or a mild acid protonates the resulting alkoxide to give the benzyl (B1604629) alcohol derivative. It has been noted that NaBH₄ can also effect hydrodefluorination under certain conditions, though this is more common with perfluoroarenes. organic-chemistry.org

Table 2: Reduction of this compound

Reagent Solvent Product
Sodium Borohydride (NaBH₄) Methanol/Ethanol (4-Chloro-2,6-difluorophenyl)methanol

The Wittig reaction is a powerful method for converting aldehydes into alkenes with a high degree of control over the location of the new double bond. nih.gov This reaction involves a phosphorus ylide, typically generated by treating a phosphonium (B103445) salt with a strong base. sigmaaldrich.com For this compound, the reaction with a phosphorus ylide results in the formation of a 4-chloro-2,6-difluorostyrene derivative. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. nih.gov The choice of ylide determines the substituent on the newly formed double bond. A simple ylide like methylenetriphenylphosphorane (B3051586) would yield 1-chloro-3,5-difluoro-2-vinylbenzene.

Table 3: Wittig Olefination of this compound

Wittig Reagent Base Product
(Triphenylphosphoranylidene)acetic acid ethyl ester N/A (stabilized ylide) Ethyl 3-(4-chloro-2,6-difluorophenyl)acrylate
Methyltriphenylphosphonium bromide n-Butyllithium 1-Chloro-3,5-difluoro-2-vinylbenzene

As mentioned, this compound reacts with primary amines to form imines. These imines are valuable intermediates that can undergo further reactions. A significant transformation is the allylation to produce homoallylic amines. This can be achieved through various methods, such as the Barbier reaction or by using organosilicon reagents. wikipedia.orgnih.gov In a one-pot, three-component reaction, the aldehyde, an amine, and an allylating agent like allyltrimethylsilane (B147118) can be combined in the presence of a catalyst to directly form the protected homoallylic amine. beilstein-journals.org The Barbier-type reaction involves the in-situ generation of an organometallic reagent from an allyl halide and a metal (e.g., zinc, indium), which then adds to the imine. nih.gov These methods provide access to structurally diverse amino compounds. nih.gov

Table 4: Synthesis of Homoallylic Amines

Reaction Type Reagents Intermediate Product
Three-Component Coupling Aniline, Allyltrimethylsilane, Catalyst Imine (in situ) N-(1-(4-Chloro-2,6-difluorophenyl)but-3-en-1-yl)aniline
Barbier-type Reaction Imine, Allyl bromide, Zinc Organozinc reagent 1-(4-Chloro-2,6-difluorophenyl)but-3-en-1-amine derivative

Reactivity of the Halogen Substituents (Chlorine and Fluorine) in the Aromatic Ring

The carbon-halogen bonds on the aromatic ring offer sites for transition-metal-catalyzed cross-coupling reactions, which are fundamental for constructing more complex molecular architectures.

The reactivity of the halogens in cross-coupling reactions is generally I > Br > Cl >> F. Consequently, the carbon-chlorine bond in this compound is the primary site for these transformations, while the carbon-fluorine bonds are typically unreactive under standard cross-coupling conditions. The presence of the aldehyde group is generally well-tolerated in these reactions. nih.gov

Suzuki Reaction: This reaction couples the aryl chloride with an organoboron compound (e.g., a boronic acid or ester) using a palladium catalyst and a base. organic-chemistry.org For this compound, a Suzuki coupling with phenylboronic acid would yield 2,6-difluoro-[1,1'-biphenyl]-4-carbaldehyde. The efficiency of coupling with aryl chlorides often requires the use of specialized bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst. organic-chemistry.org

Grignard Reaction: While Grignard reagents are typically used as nucleophiles to attack the aldehyde (as in a Grignard addition), it is also possible to perform a Kumada-type cross-coupling. In this scenario, a Grignard reagent (e.g., Phenylmagnesium bromide) would couple with the C-Cl bond of this compound in the presence of a palladium or nickel catalyst. nih.gov However, forming a Grignard reagent from this compound itself is complicated by the presence of the reactive aldehyde group. It is more common to use the aldehyde as the electrophilic partner for a Grignard reagent prepared from a different halide. beilstein-journals.org

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org For example, reacting this compound with styrene (B11656) could yield 4-formyl-2,6-difluorostilbene. Similar to the Suzuki reaction, coupling with aryl chlorides can be challenging and may require specific catalysts and conditions, such as the use of palladacycle catalysts or N-heterocyclic carbene (NHC) ligands.

Table 5: Cross-Coupling Reactions at the C-Cl Bond

Reaction Name Coupling Partner Catalyst System (Example) Product Type
Suzuki Phenylboronic acid Pd(PPh₃)₄ / K₂CO₃ Biphenyl derivative
Heck Styrene Pd(OAc)₂ / P(o-tol)₃ / Base Stilbene derivative
Kumada Methylmagnesium bromide PdCl₂(dppf) Toluene (B28343) derivative

Nucleophilic Aromatic Substitution on Activated Aromatic Rings

The aromatic ring of this compound is significantly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the electronic properties of its substituents. The aldehyde group (-CHO) at position 1 and the two fluorine atoms at positions 2 and 6 are potent electron-withdrawing groups. Their combined inductive and resonance effects decrease the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.

The SNAr mechanism in this context proceeds via a two-step addition-elimination process. A nucleophile first attacks the carbon atom bearing the chloro group (C4), leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic system and is effectively stabilized by the ortho and para electron-withdrawing groups. In the second step, the chloride ion, a good leaving group, is expelled, and the aromaticity of the ring is restored.

The substitution of the chloro group is favored over the fluoro groups in SNAr reactions. While fluorine is more electronegative, the carbon-chlorine bond is weaker than the carbon-fluorine bond, making the chloride ion a better leaving group under typical SNAr conditions.

A variety of nucleophiles can be employed to displace the chloro group, leading to a range of substituted 2,6-difluorobenzaldehyde (B1295200) derivatives. Common nucleophiles include amines, alkoxides, and thiolates. For instance, reaction with ammonia (B1221849) or primary/secondary amines can yield 4-amino-2,6-difluorobenzaldehyde (B3029754) derivatives. Similarly, treatment with sodium methoxide (B1231860) would produce 4-methoxy-2,6-difluorobenzaldehyde.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on this compound

NucleophileReagent ExampleProduct
AmineAmmonia (NH₃)4-Amino-2,6-difluorobenzaldehyde
AlkoxideSodium Methoxide (NaOCH₃)4-Methoxy-2,6-difluorobenzaldehyde
ThiolateSodium Thiophenoxide (NaSPh)4-(Phenylthio)-2,6-difluorobenzaldehyde

This table presents expected products based on established principles of nucleophilic aromatic substitution on activated aryl halides. Specific reaction conditions (solvent, temperature, and reaction time) would need to be optimized for each transformation.

Ortho-Metallation Strategies for Further Functionalization

Ortho-metallation, particularly directed ortho-lithiation (DoM), provides a powerful strategy for the functionalization of the C-H bonds adjacent to the existing substituents on the this compound ring. uwindsor.caorganic-chemistry.orgwikipedia.orgbaranlab.org This reaction involves the deprotonation of an aromatic C-H bond by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, directed by a coordinating functional group on the ring. uwindsor.caorganic-chemistry.orgwikipedia.orgbaranlab.org The resulting organometallic intermediate can then be quenched with a variety of electrophiles to introduce new functional groups with high regioselectivity.

In the case of this compound, both the aldehyde and the fluorine atoms can act as directing metalation groups (DMGs). organic-chemistry.org The aldehyde group is a moderately strong DMG. However, due to its electrophilic nature, it is often necessary to protect it in-situ to prevent nucleophilic attack by the organolithium reagent. uwindsor.ca This can be achieved by converting the aldehyde into an imine or by forming a temporary complex with the lithium amide of a secondary amine.

The fluorine atoms also serve as moderate directing groups. In a competitive scenario, the regioselectivity of the lithiation will be determined by the relative directing ability of the functional groups and steric factors. The two fluorine atoms at the ortho positions to the aldehyde group (C2 and C6) and meta to the chlorine atom (C4) create a specific electronic and steric environment. The most acidic protons are typically those ortho to the strongest directing group.

Given the substitution pattern, the most likely position for deprotonation would be C3 or C5, which are ortho to the fluorine atoms. The aldehyde group, once protected, would also direct to these positions. The choice between C3 and C5 would be influenced by the specific reaction conditions and the nature of the protecting group on the aldehyde.

Once the aryllithium species is formed, it can react with a wide array of electrophiles. For example, quenching with carbon dioxide (CO₂) followed by an acidic workup would yield a carboxylic acid. Reaction with an aldehyde or ketone would produce a secondary or tertiary alcohol, respectively. Other electrophiles such as alkyl halides, disulfides, and chlorotrimethylsilane (B32843) can also be used to introduce a variety of functional groups.

Table 2: Potential Ortho-Functionalization of this compound via Directed Metallation

Position of MetallationElectrophileReagent ExampleResulting Functional Group
C3 or C5Carbon DioxideCO₂Carboxylic Acid (-COOH)
C3 or C5AldehydeFormaldehyde (CH₂O)Hydroxymethyl (-CH₂OH)
C3 or C5Alkyl HalideMethyl Iodide (CH₃I)Methyl (-CH₃)
C3 or C5DisulfideDimethyl Disulfide (CH₃SSCH₃)Methylthio (-SCH₃)

This table illustrates potential functionalizations based on established ortho-metallation strategies. The aldehyde group would likely require protection prior to the metallation step.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as an Intermediate in the Synthesis of Biologically Active Compounds

The presence of multiple halogen substituents makes 4-Chloro-2,6-difluorobenzaldehyde and related compounds valuable building blocks in medicinal chemistry and agrochemical synthesis. Difluorobenzaldehydes are recognized as important precursors for the development of pharmaceuticals and crop protection agents google.com.

Halogenated benzaldehydes are key starting materials for a variety of pharmacologically active scaffolds. The fluorine and chlorine atoms can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters for drug efficacy. While the broader class of difluorobenzaldehydes are established intermediates in pharmaceutical synthesis, specific therapeutic agents derived directly from this compound are proprietary or not extensively detailed in publicly accessible literature google.comgoogle.com. However, the general synthetic utility is well-recognized. For instance, related fluorinated benzaldehydes are used to create compounds evaluated for a range of activities. Chalcone derivatives, which can be synthesized from benzaldehydes, have shown potential as antifungal agents google.com. Similarly, fluorinated moieties are integral to many modern antiviral and anticancer drugs, where they can enhance binding affinity to biological targets mdpi.comnih.gov. The synthesis of complex heterocyclic systems, a common feature in many drugs, often utilizes benzaldehyde (B42025) derivatives as key components.

In the field of agrochemicals, creating potent and selective agents for crop protection is a continual goal. Fluorinated compounds play a crucial role in this area. Patents have identified difluorobenzaldehydes as intermediates for crop protection agents, highlighting their industrial importance google.comgoogle.com. The insecticide Pyridalyl, for example, possesses a complex structure with a dichlorophenoxy group, indicating the utility of chlorinated and fluorinated aromatic rings in modern pesticides nih.gov. While a direct synthesis route for a commercial agrochemical from this compound is not explicitly documented in the available research, the compound's structure is emblematic of the type of building block used to develop new herbicides, fungicides, and insecticides.

Table 1: Examples of Biologically Active Compound Classes Derived from Benzaldehyde Intermediates

Compound Class Therapeutic/Agrochemical Area Role of Benzaldehyde Intermediate
Chalcones Antifungal, Anticancer Aldol condensation partner
Benzoylureas Insecticides Core structural component
Benzimidazoles Antiviral, Antifungal Precursor for heterocyclic ring formation

Contributions to Advanced Materials Research

The unique electronic and structural characteristics of this compound make it a valuable component in the synthesis of specialized polymers and materials with tailored properties.

Fluorinated compounds are essential in the development of modern liquid crystal displays (LCDs) mdpi.com. The high electronegativity of fluorine atoms can significantly alter the dielectric anisotropy of a molecule, a key property for controlling the alignment of liquid crystals in an electric field cuny.eduresearchgate.net. A Chinese patent discloses that 2,6-difluorobenzaldehyde (B1295200) is an important intermediate in the production of liquid crystal materials, underscoring the relevance of this class of compounds to the electronics industry google.com. By incorporating precursors like this compound into larger, rod-shaped molecules, material scientists can fine-tune the physical properties required for advanced display technologies.

This compound serves as a foundational building block for creating more complex, highly substituted fluorinated molecules. Halogen exchange (Halex) reactions, for instance, can replace chlorine atoms with fluorine, providing a pathway to various fluorinated derivatives google.com. The aldehyde functional group is highly versatile, allowing for transformations into a wide array of other functionalities such as alcohols, carboxylic acids, amines, and nitriles, or participation in condensation reactions to form imines and chalcones. These new derivatives are then used in diverse industrial sectors, from pharmaceuticals to high-performance polymers.

Porphyrins are large macrocyclic compounds with significant applications in catalysis, sensing, and photodynamic therapy. The properties of porphyrins can be precisely tuned by attaching different functional groups to their periphery. The synthesis of tetraphenylporphyrins is commonly achieved through the acid-catalyzed condensation of a substituted benzaldehyde with pyrrole (B145914), a method known as the Lindsey synthesis researchgate.net. A patent indicates that 2,6-difluorobenzaldehyde can be used to synthesize fluorinated tetraphenylporphyrins google.com. Following this established methodology, this compound can be reacted with pyrrole to produce 5,10,15,20-tetrakis(4-chloro-2,6-difluorophenyl)porphyrin. The resulting highly halogenated porphyrin exhibits modified electronic and photophysical properties due to the strong electron-withdrawing nature of the fluorinated phenyl groups, making it a candidate for advanced applications in materials science and catalysis.

Table 2: Research Applications of this compound

Application Area Specific Use Resulting Product/Material
Materials Science Precursor for Porphyrins 5,10,15,20-tetrakis(4-chloro-2,6-difluorophenyl)porphyrin
Materials Science Intermediate for Liquid Crystals Components for Liquid Crystal Displays
Organic Synthesis Building Block Diverse Fluorinated Derivatives
Medicinal Chemistry Pharmaceutical Intermediate Scaffolds for Biologically Active Molecules

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of a chemical system. While specific computational studies on 4-Chloro-2,6-difluorobenzaldehyde are not extensively documented in public literature, a wealth of information can be inferred from studies on its close analogue, 2,6-difluorobenzaldehyde (B1295200). These studies provide a robust framework for understanding the structural and energetic landscape of the title compound.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. It offers a good balance between accuracy and computational cost, making it ideal for studying the geometries of medium-sized organic molecules.

For substituted benzaldehydes, a key structural feature is the orientation of the aldehyde group (-CHO) relative to the benzene (B151609) ring. This leads to the possibility of different conformers. In the case of 2,6-difluorobenzaldehyde, and by extension this compound, two principal planar conformers are considered: the O-trans and O-cis rotomers. The O-trans conformer has the carbonyl oxygen pointing away from the halogen-substituted side of the ring, while in the O-cis conformer, it points towards it.

Computational studies on 2,6-difluorobenzaldehyde have shown that the molecule adopts a planar C-s symmetry. DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), consistently predict the O-trans rotomer to be the more stable conformer in the ground state. This preference is primarily attributed to minimizing steric repulsion between the carbonyl oxygen and the ortho-fluorine atoms. The addition of a chlorine atom at the para position is not expected to alter this fundamental conformational preference, as it is distant from the aldehyde group and does not introduce significant steric hindrance to its rotation.

Table 1: Calculated Conformational Energy Differences for Analogous Difluorobenzaldehydes This table presents data for closely related compounds to illustrate the typical energy differences calculated between conformers using advanced computational methods.

CompoundComputational MethodEnergy Difference (kJ/mol)More Stable Conformer
2,3-DifluorobenzaldehydeDLPNO-CCSD(T)/def2-TZVP10.9anti
2,4-DifluorobenzaldehydeDLPNO-CCSD(T)/def2-TZVP11.3anti
2,5-DifluorobenzaldehydeDLPNO-CCSD(T)/def2-TZVP12.9anti

Ab initio molecular orbital methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without using experimental parameters. These methods, with various basis sets (e.g., STO-3G, 3-21G, 6-31G, 6-31G*, 6-31G**), are employed to calculate properties like rotational energy barriers and vibrational frequencies.

For 2,6-difluorobenzaldehyde, ab initio calculations have been used to determine the energy barrier for the rotation of the aldehyde group. The transition state for the interconversion between the O-cis and O-trans conformers is a non-planar structure where the aldehyde group is perpendicular to the benzene ring. Calculations at the HF and B3LYP levels with the 6-311++G(d,p) basis set have been performed to quantify this barrier.

Furthermore, these methods are crucial for calculating vibrational frequencies. The calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental infrared (IR) and Raman spectra to assign the observed vibrational modes to specific molecular motions. Studies on difluorobenzaldehydes have shown that as the relative energy between two conformers increases, the mean deviation between their calculated vibrational frequencies also tends to increase.

The geometry and stability of this compound are governed by a delicate balance of intramolecular interactions. These include steric and electrostatic repulsions, and potential weak hydrogen bonds.

Steric and Electrostatic Repulsions : The most significant interaction in this molecule is the repulsion between the lone pairs of the carbonyl oxygen and the ortho-fluorine atoms. This repulsive force is the primary reason for the planarity of the molecule and the preference for the O-trans conformer. Despite the steric clash between the aldehyde's oxygen and the ortho-fluorine, experimental results on related molecules confirm the existence of the higher-energy syn-conformer in the gas phase.

Hydrogen Bonding : While not a classic hydrogen bond donor, the aldehydic C-H group can participate in weak intramolecular hydrogen bonds. In this molecule, an interaction between the aldehydic hydrogen and an ortho-fluorine (C-H···F) might exist. However, such interactions are generally weak and often overshadowed by stronger repulsive forces. The primary role of noncovalent interactions in substituted benzaldehydes is often to establish specific packing arrangements in the solid state through intermolecular C-H···O hydrogen bonds and halogen···halogen interactions. Computational tools can quantify the nature and strength of these subtle interactions.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A key test for the accuracy of computational models is their ability to reproduce experimental spectroscopic data. For this compound, this would involve comparing calculated parameters with data from techniques like microwave, infrared, and nuclear magnetic resonance (NMR) spectroscopy.

High-resolution microwave spectroscopy, combined with quantum chemical calculations, is a powerful tool for determining the precise three-dimensional structure of molecules in the gas phase. For the analogous 2,6-difluorobenzaldehyde, studies have successfully used this combination. The experimental rotational constants obtained from the microwave spectrum show excellent agreement with those calculated computationally. This agreement validates the accuracy of the calculated ground-state geometry. A parameter known as the inertial defect can also be determined, which provides information about the planarity of the molecule. For a perfectly rigid planar molecule, the inertial defect is zero; small negative values, as observed for 2,6-difluorobenzaldehyde, are indicative of the effects of out-of-plane vibrations.

Table 2: Experimental and Calculated Inertial Defects for Analogous Difluorobenzaldehydes This table showcases the close agreement between experimental and calculated values for related molecules, validating the computational models.

Compound ConformerInertial Defect (uŲ)
2,3-Difluorobenzaldehyde (anti)-0.16054
2,4-Difluorobenzaldehyde (anti)-0.14408
2,5-Difluorobenzaldehyde (anti)-0.10044
2,6-Difluorobenzaldehyde-0.39574

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the intricate pathways of chemical reactions. By modeling reactants, products, intermediates, and, crucially, transition states, chemists can understand reaction kinetics and selectivity. For this compound, reactions can occur at the aldehyde group or the aromatic ring.

Another area of interest is the reaction of aromatic aldehydes with radicals. Theoretical calculations on the reaction of benzaldehyde (B42025) with the NO3 radical indicate that the reaction proceeds primarily through the abstraction of the aldehydic hydrogen atom. copernicus.org Similar computational approaches could be applied to this compound to understand its atmospheric chemistry or its behavior in radical-mediated synthetic reactions. The presence of fluorine and chlorine substituents would influence the electron distribution and bond dissociation energies, effects that can be precisely quantified through calculation. researchgate.net These models help predict reaction products and optimize reaction conditions, accelerating the development of new synthetic methodologies. mdpi.com

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Enhanced Synthesis of Fluorinated Aldehydes

The synthesis of fluorinated aldehydes is a rapidly growing area of research due to their importance in pharmaceuticals, agrochemicals, and materials science. nih.gov Current research is focused on developing more efficient and selective catalytic systems. One promising approach is the use of organocatalysis, which has been successfully employed for the direct enantioselective α-fluorination of aldehydes. nih.gov This method utilizes enamine catalysis to create α-fluoro aldehydes, which are important chiral synthons for medicinal agents. nih.gov Another innovative strategy involves the photocatalytic fluorination of aldehydic C-H bonds to produce acyl fluorides directly from aldehydes, using inexpensive photocatalysts. rsc.org

Future work will likely focus on developing catalytic systems that can directly and selectively introduce fluorine atoms into aromatic rings, such as in the synthesis of 4-Chloro-2,6-difluorobenzaldehyde itself. This could involve the exploration of new transition-metal catalysts or novel organocatalytic approaches. Additionally, the development of catalytic systems that allow for the synthesis of a wider range of fluorinated aldehydes from simple starting materials remains a significant challenge. nih.gov Research into nitrite-modified Wacker oxidation for the synthesis of β-fluorinated aldehydes demonstrates a move toward milder and more versatile catalytic methods. nih.gov

Exploration of New Chemical Transformations and Cascade Reactions

This compound is a versatile substrate for a variety of chemical transformations. Its aldehyde group can undergo condensation reactions, for example with thiosemicarbazides, to form new derivatives. nih.govnih.gov Furthermore, the chloro and fluoro substituents on the benzene (B151609) ring can be targeted in nucleophilic substitution reactions.

A key area for future research is the development of cascade reactions, also known as domino reactions, which allow for the construction of complex molecules in a single pot. These reactions are highly efficient as they reduce the number of synthetic steps, purification procedures, and waste generated. For instance, organocatalytic cascade reactions involving enals and other reactive partners have been shown to produce highly enantioenriched and complex cyclic molecules. researchgate.net Future exploration could involve designing cascade reactions that start with this compound to rapidly assemble complex heterocyclic or polycyclic structures relevant to medicinal chemistry and materials science. The development of anionic cascade reactions to form substituted tetrahydrofurans from ketones and 1,1-dichloroethylene showcases the potential for creating novel heterocyclic systems from simple precursors. researchgate.net

Targeted Synthesis of Advanced Pharmaceutical and Agrochemical Candidates with Tailored Biological Activities

The fluorinated benzaldehyde (B42025) scaffold is a common feature in many biologically active molecules. The presence of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound, such as its metabolic stability, binding affinity, and lipophilicity. chemrxiv.org this compound serves as a key intermediate in the synthesis of a variety of these compounds. For example, it has been used in the preparation of novel enzyme antagonists and inhibitors. nih.gov

Future research will focus on the rational design and synthesis of new pharmaceutical and agrochemical candidates based on the this compound core. This will involve using the aldehyde as a starting point for the synthesis of a diverse library of compounds, which can then be screened for biological activity. For instance, it is a building block for creating complex molecules that can modulate the activity of nuclear receptors like FXR, which are targets for metabolic diseases. google.com The compound is also utilized in the synthesis of potential HIV-1 integrase inhibitors. mdpi.com The development of new synthetic methodologies, as described in the sections above, will be crucial for accessing novel chemical space and creating compounds with tailored biological activities.

Integration in Supramolecular Chemistry and Materials Design

The electron-deficient nature of the fluorinated aromatic ring in this compound makes it an interesting component for supramolecular chemistry. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, is an emerging tool in crystal engineering and the design of liquid crystals. The chlorine and fluorine atoms of this compound could potentially participate in halogen bonding interactions to direct the assembly of complex supramolecular architectures.

Future research in this area could explore the use of this compound in the design of new materials with specific properties. For example, it could be incorporated into polymers or metal-organic frameworks (MOFs) to create materials with tailored electronic, optical, or porous properties. The ability to form predictable non-covalent interactions is key to the bottom-up fabrication of functional nanomaterials. core.ac.uk

Advanced Spectroscopic Techniques for Dynamic Studies and Reaction Monitoring

The synthesis and reactions of this compound can be monitored and studied using a variety of spectroscopic techniques. Techniques like FT-IR and FT-Raman spectroscopy, supported by theoretical calculations such as Density Functional Theory (DFT), can provide detailed information about the molecular structure and vibrational modes of the compound and its derivatives. mdpi.com

Future research will likely involve the application of more advanced and in-situ spectroscopic techniques to study the dynamics of reactions involving this compound. For example, techniques like process analytical technology (PAT) can be used for real-time monitoring of reaction progress, leading to improved process control and optimization. Electrochemical methods, such as cyclic voltammetry, can be employed to investigate the redox behavior of the aldehyde and to guide the electrochemical synthesis of its reduction products, like the corresponding benzyl (B1604629) alcohol. semanticscholar.org These advanced analytical methods will provide deeper insights into reaction mechanisms and help in the development of more efficient and sustainable chemical processes.

Q & A

Q. Mechanistic considerations :

  • Fluorine’s strong electron-withdrawing effect directs electrophiles to the para position. Chlorination requires careful control of reaction conditions (e.g., low temperature) to avoid over-halogenation .

How can researchers optimize reaction conditions to enhance yield and purity of this compound?

Answer:
Optimization strategies include:

  • Catalyst selection : Lewis acids (e.g., FeCl₃) improve halogenation efficiency.
  • Solvent effects : Polar aprotic solvents (e.g., DCM) enhance solubility and reaction homogeneity.
  • Temperature control : Sub-zero temperatures reduce side reactions during chlorination .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) isolates the pure product. Purity can be verified via HPLC, as described for analogous halogenated aromatics .

What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 7.5–7.8 ppm), while the aldehyde proton resonates as a singlet (~δ 10.2 ppm). Fluorine coupling splits signals in ¹⁹F NMR .
  • X-ray crystallography : Programs like SHELX refine crystal structures, confirming substituent positions and bond angles .
  • IR spectroscopy : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde group .

Q. Table 1: Key Spectroscopic Data

TechniqueKey Signals
¹H NMRδ 10.2 (s, CHO), δ 7.5–7.8 (m, Ar-H)
¹³C NMRδ 190 (CHO), 135 (C-Cl), 160–165 (C-F)
IR~1700 cm⁻¹ (C=O)

How should researchers address contradictory data in spectroscopic analysis of halogenated benzaldehydes?

Answer:

  • Cross-validation : Combine NMR, IR, and mass spectrometry to resolve ambiguities. For example, 2D NMR (COSY, HSQC) clarifies proton-carbon correlations .
  • Computational modeling : Density Functional Theory (DFT) predicts chemical shifts and vibrational frequencies for comparison with experimental data .
  • Crystallographic refinement : SHELX-based structural models () provide definitive bond-length data to confirm substituent positions .

What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT calculations : Simulate transition states and electron density maps to identify reactive sites. HOMO/LUMO analysis predicts susceptibility to nucleophilic attack at the aldehyde group .
  • Solvent modeling : Polarizable Continuum Models (PCM) assess solvent effects on reaction pathways.
  • Docking studies : For bioactive derivatives, molecular docking evaluates interactions with enzyme active sites .

What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • PPE : Gloves, goggles, and lab coats are mandatory. Use fume hoods to avoid inhalation .
  • Quenching agents : Ascorbic acid neutralizes residual oxidizing agents (e.g., ClO₂) post-synthesis .
  • Storage : Keep in airtight containers at 2–8°C, away from ignition sources .

How does the electronic effect of chloro and fluoro substituents influence the aldehyde group's reactivity?

Answer:

  • Fluorine’s σ-induction : Withdraws electron density, increasing the aldehyde’s electrophilicity and enhancing nucleophilic addition (e.g., Grignard reactions).
  • Chlorine’s resonance effects : Weak resonance donation slightly offsets fluorine’s withdrawal, but overall, the substituents create a meta-directing electronic environment .

Q. Table 2: Substituent Effects on Reactivity

SubstituentElectronic EffectReactivity Impact
-FStrong σ-withdrawalIncreased electrophilicity
-ClModerate resonance donationStabilizes intermediate states

What are the applications of this compound in designing bioactive molecules?

Answer:

  • Antimicrobial agents : The aldehyde group forms Schiff bases with amines, a common pharmacophore in antifungal compounds .
  • Enzyme inhibitors : Halogenated benzaldehydes act as intermediates in synthesizing kinase inhibitors. SAR studies optimize substituents for target binding .

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Reactant of Route 1
4-Chloro-2,6-difluorobenzaldehyde
Reactant of Route 2
4-Chloro-2,6-difluorobenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.